2-Chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
CAS No.:
Cat. No.: VC15943660
Molecular Formula: C12H14ClN3
Molecular Weight: 235.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H14ClN3 |
|---|---|
| Molecular Weight | 235.71 g/mol |
| IUPAC Name | 2-chloro-4-ethyl-6-methyl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C12H14ClN3/c1-3-8-9(6-14)12(13)15-11-4-5-16(2)7-10(8)11/h3-5,7H2,1-2H3 |
| Standard InChI Key | ZHJXNULWZFIEGJ-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=NC2=C1CN(CC2)C)Cl)C#N |
Introduction
Chemical Identity and Structural Characterization
Spectroscopic and Crystallographic Data
While crystallographic data for this specific compound remains unpublished, analogous naphthyridine derivatives exhibit planar bicyclic systems with chair conformations in tetrahydro regions . Nuclear magnetic resonance (NMR) predictions for the compound suggest distinct proton environments:
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¹H NMR: Signals for ethyl (δ 1.19 ppm, triplet), methyl (δ 2.52 ppm, singlet), and tetrahydro ring protons (δ 2.86–3.82 ppm, multiplets) .
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¹³C NMR: Peaks corresponding to nitrile (δ ~115 ppm), aromatic carbons (δ 120–160 ppm), and aliphatic chains (δ 12–55 ppm) .
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 2-chloro-4-ethyl-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile typically involves multi-step reactions starting from simpler heterocyclic precursors. A generalized approach includes:
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Core Formation: Cyclocondensation of ethylenediamine derivatives with carbonyl compounds to construct the tetrahydro-1,6-naphthyridine skeleton .
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Substitution Reactions:
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Alkylation: Installation of ethyl and methyl groups through Friedel-Crafts alkylation or Grignard reactions .
A representative protocol from patent literature involves reacting 3-aminoisonicotinic acid with ethyl pyruvate in POCl₃, followed by sequential substitutions to introduce chlorine and cyano moieties .
Optimization and Yield
Recent advancements highlight the use of ionic liquids (e.g., choline hydroxide) as catalysts in aqueous media, achieving yields exceeding 90% for analogous naphthyridines . Critical parameters include:
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Temperature: 50–100°C for cyclization steps.
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Solvent Systems: Dichloromethane/water mixtures for improved regioselectivity .
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Catalysts: Lewis acids (e.g., ZnCl₂) for electrophilic substitutions.
Physicochemical Properties
Stability and Reactivity
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to UV light or strong acids/bases. The electron-withdrawing cyano and chloro groups enhance electrophilic reactivity at the naphthyridine core, making it susceptible to nucleophilic aromatic substitution .
Solubility and Partitioning
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Aqueous Solubility: <1 mg/mL (predicted), due to hydrophobic bicyclic structure.
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LogP: 2.8 (calculated), indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Future Directions and Research Opportunities
Targeted Drug Delivery
Encapsulation in PEGylated liposomes could mitigate solubility limitations. Preliminary simulations show a 40% increase in tumor accumulation compared to free drug models .
Structure-Activity Relationship (SAR) Optimization
Systematic modification of substituents is warranted:
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Ethyl Group Replacement: Bulkier alkyl chains may enhance kinase selectivity.
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Nitrile Bioisosteres: Carboxylic acids or amides to reduce toxicity .
Green Chemistry Approaches
Adopting microwave-assisted synthesis and biocatalytic methods could reduce reaction times by 70% and minimize hazardous waste .
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